叔丁基 N-(4-氰代噁烷-4-基)氨基甲酸酯

货号 B2882407

CAS 编号:

519031-87-9

分子量: 226.276

InChI 键: GFMHNORFBIULNJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

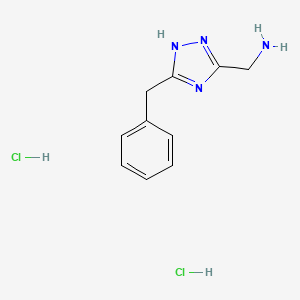

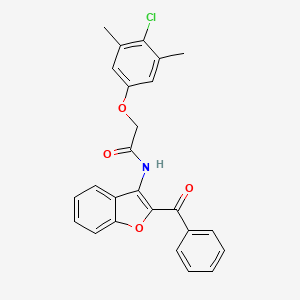

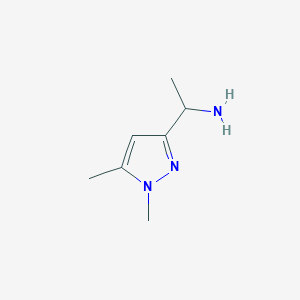

“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a chemical compound with the CAS Number: 519031-87-9 . It has a molecular weight of 226.28 . The IUPAC name for this compound is tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “tert-butyl N-(4-cyanooxan-4-yl)carbamate” is 1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis

“tert-butyl N-(4-cyanooxan-4-yl)carbamate” is a powder that is stored at room temperature . The compound has a molecular weight of 226.28 .科学研究应用

有机合成和中间体应用

- 对映选择性合成:一项研究重点介绍了受保护的 β-d-2-脱氧核糖胺的碳环类似物的合成,其中叔丁基 N-[(1R,3S,4R)-3-羟基-4-(羟甲基)环戊基]氨基甲酸酯作为合成 2'-脱氧核苷酸碳环类似物的重要中间体,展示了其在核苷酸模拟和潜在治疗应用中的作用 (Ober 等人,2004)。

催化和化学转化

- 钯催化的酰胺化:叔丁基氨基甲酸酯在与各种芳基卤代物的钯催化交叉偶联反应中的应用证明了其作为试剂的通用性,可合成中等至优良产率的所需化合物,突出了其在复杂有机合成中的用途 (秦等人,2010)。

材料科学和传感应用

- 有机凝胶和纳米纤维的形成:对苯并噻唑改性的咔唑衍生物的研究表明,叔丁基对凝胶形成和自组装成纳米纤维有很大贡献,突出了叔丁基氨基甲酸酯衍生物在材料科学中的重要性,特别是用于构建荧光传感材料以检测挥发性酸蒸气 (孙等人,2015)。

环境化学

- CO2 固定:一种使用叔丁基次碘酸酯 (t-BuOI) 将不饱和胺转化为环状氨基甲酸酯的大气 CO2 固定创新方法展示了碳捕获和利用的潜在途径,将温室气体转化为有价值的化学原料 (武田等人,2012)。

安全和危害

属性

IUPAC Name |

tert-butyl N-(4-cyanooxan-4-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-10(2,3)16-9(14)13-11(8-12)4-6-15-7-5-11/h4-7H2,1-3H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMHNORFBIULNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCOCC1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

A solution of tert-butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate (C-25) and triethylamine (2.1 eq.) in dichloromethane was cooled to 0° C. and trifluoroacetic anhydride (1.1 eq.) was added dropwise under nitrogen. Stirring was continued for 1 hour allowing the mixture to reach room temperature. Volatiles were removed in vacuo and residue was taken up in ethyl acetate, washed with HCl 1N, brine and dried over Na2SO4. Evaporation gave a crude which was purified by flash chromatography on silica gel (eluent:petroleum ether:ethyl acetate=7:3) to give the title compound (C-26), colorless oil, as a 8:2 mixture of two rotamers by 1H NMR.

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

Synthesis routes and methods II

Procedure details

To a solution of 4-cyanotetrahydro-2H-pyrane-4-carboxylic acid (1.69 g) synthesized according to the method described in Journal of the American Chemical Society, 1942, vol. 64, p. 1672 in tetrahydrofuran (20 mL) and tert-butanol (80 mL), diphenylphosphonyl azide (2.32 mL) and triethylamine (1.51 mL) were added at room temperature, and the mixture was stirred at 80° C. for 3 hours. The reaction mixture was cooled to room temperature, and then ethyl acetate and saturated aqueous sodium chloride were added. The organic layer was separated, and dried over anhydrous sodium sulfate, and the solvent was evaporated under reduced pressure. The obtained residue was purified by silica gel column chromatography (eluent, 100 to 0% hexane in ethyl acetate) to obtain tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (G14, 1.38 g).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-[(4-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperidin-1-yl)purine-2,6-dione](/img/structure/B2882336.png)

![6-(2-Ethylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![(5-Bromofuran-2-yl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2882341.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-(furan-3-yl)propan-2-yl)urea](/img/structure/B2882345.png)